4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide
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Overview
Description
4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide is a complex organic compound that features a purine base linked to a benzamide moiety through an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide typically involves multi-step organic reactionsKey reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the purine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(oxolan-2-yl)methoxy]pyridine
- 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide
- 2-amino-N-[(oxolan-2-yl)methyl]benzamide
Uniqueness
4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide is unique due to its specific structural arrangement, which combines a purine base with a benzamide moiety through an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[[9-(oxolan-2-ylmethyl)purin-6-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c18-15(24)11-3-5-12(6-4-11)22-16-14-17(20-9-19-16)23(10-21-14)8-13-2-1-7-25-13/h3-6,9-10,13H,1-2,7-8H2,(H2,18,24)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODTXINRPIYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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